(E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimine
CAS No.: 13750-77-1
Cat. No.: VC17342353
Molecular Formula: C17H15N3
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13750-77-1 |
|---|---|
| Molecular Formula | C17H15N3 |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | 1-(1-benzylimidazol-2-yl)-N-phenylmethanimine |
| Standard InChI | InChI=1S/C17H15N3/c1-3-7-15(8-4-1)14-20-12-11-18-17(20)13-19-16-9-5-2-6-10-16/h1-13H,14H2 |
| Standard InChI Key | VTGGZTHWQWXYCA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=CN=C2C=NC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, 1-(1-benzylimidazol-2-yl)-N-phenylmethanimine, reflects its core structure: a benzyl-substituted imidazole ring connected via a methanimine linkage to a phenyl group. The (E)-stereochemistry indicates the trans configuration of the imine double bond (), which influences its reactivity and intermolecular interactions. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS No. | 13750-77-1 |
| Molecular Formula | |
| Molecular Weight | 261.32 g/mol |
| InChI Key | VTGGZTHWQWXYCA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=CN=C2C=NC3=CC=CC=C3 |
The imidazole ring’s aromaticity and the imine’s electron-withdrawing nature create a conjugated system that may enhance stability and facilitate π-π stacking interactions. The benzyl and phenyl substituents contribute to hydrophobicity, potentially improving membrane permeability in biological systems.
Synthetic Methodologies and Challenges
Table 1: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Role |
|---|---|---|
| Imidazole Formation | Benzylamine, glyoxal, HCl, reflux | Cyclocondensation |
| Imine Formation | Aniline, DMF, sulfur, 80°C | Oxidative coupling |
| Purification | Column chromatography (SiO, EtOAc/hexane) | Isolation of (E)-isomer |
Stereoselectivity and Yield Optimization
| Activity | Assay Model | Result (Hypothetical) |
|---|---|---|
| Anticancer | MCF-7 cells | IC: 12.3 μM |
| Antiviral | MERS-CoV protease | Inhibition: 68% at 50 μM |
| Antibacterial | E. coli | MIC: 256 μg/mL |
Characterization and Analytical Data
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
-
H NMR (300 MHz, CDCl): Expected signals include aromatic protons (δ 7.2–8.2 ppm), imine proton (δ 8.5–9.0 ppm), and benzyl CH (δ 4.5–5.0 ppm) .
-
C NMR: Key peaks: imine carbon (δ 160–165 ppm), imidazole C-2 (δ 145–150 ppm), and aromatic carbons (δ 120–140 ppm) .
Mass Spectrometry
-
ESI-MS: Predicted molecular ion peak at m/z 261.32 ([M+H]). Fragmentation patterns would likely involve loss of the benzyl group (−91 Da) and phenylimine moiety (−93 Da).
Chromatographic Behavior
Reverse-phase HPLC (C18 column, acetonitrile/water) would separate the (E)-isomer from the (Z)-form, with a retention time of ~15.3 minutes under isocratic conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume